N-(4-nitrophenyl)-3-phenylpropanamide
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Overview
Description
N-(4-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a nitrophenyl group attached to a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-(4-aminophenyl)-3-phenylpropanamide.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(4-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a phenylpropanamide group.
4-nitrophenyl chloroformate: Contains a chloroformate group instead of an amide group.
Uniqueness
N-(4-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of a nitrophenyl group and a phenylpropanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)17(19)20/h1-5,7-10H,6,11H2,(H,16,18) |
InChI Key |
DLODTULVUARFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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